2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide
Overview
Description
2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the tert-butyl and methyl groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- 2-tert-butyl 8-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane
Uniqueness
2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide is unique due to its specific functional groups and spirocyclic structure, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-O-tert-butyl 8-O-methyl 5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S/c1-12(2,3)20-11(16)14-7-13(8-14)9(10(15)19-4)5-6-21(13,17)18/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGURKCGAVXZZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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